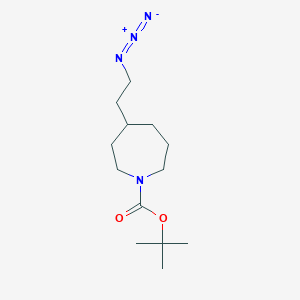

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-4-5-11(7-10-17)6-8-15-16-14/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHQRJXMYKADNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through its azidoethyl group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in biological systems, the azido group can react with biomolecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

*Assumed formula based on nomenclature; conflicting data exists .

Reactivity and Stability

Azidoethyl Derivative: Reactivity: The azide group enables rapid CuAAC with alkynes, forming stable triazole linkages. This is critical for labeling biomolecules or synthesizing drug-delivery systems. Stability: Azides are sensitive to heat, light, and shock, necessitating storage at low temperatures (-20°C) in inert atmospheres. No acute toxicity is reported, but decomposition may release hazardous nitrogen oxides .

Aminomethyl Derivative: Reactivity: The primary amine facilitates nucleophilic acylations (e.g., with activated esters) or reductive alkylations. Its Boc group is acid-labile, enabling selective deprotection . Stability: Stable under ambient conditions but prone to oxidation; requires protection from moisture.

Cyanovinyl Derivative: Reactivity: The electron-deficient cyanovinyl group acts as a dienophile in Diels-Alder reactions or a Michael acceptor. The keto and propionyloxy groups enhance solubility in polar solvents . Stability: Likely stable at room temperature but may hydrolyze under acidic/basic conditions.

Biological Activity

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.35 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Azide Group : The azidoethyl moiety is introduced through nucleophilic substitution reactions involving azide salts.

- Carboxylation : The tert-butyl ester is formed by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base.

- Purification : The product is purified using techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The azide group can undergo click chemistry reactions, facilitating the conjugation with biomolecules for various applications in drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that compounds containing azide functionalities exhibit antimicrobial properties. For instance, research has shown that similar azide-containing compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Research Findings and Case Studies

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its ability to participate in click chemistry allows for the rapid synthesis of drug conjugates, which can enhance target specificity and reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.